molecular formula C12H11ClN4OS B2509990 N-[(1E)-2-(3-chlorophenyl)-1-azavinyl](2-amino-4-methyl(1,3-thiazol-5-yl))carb oxamide CAS No. 469869-90-7

N-[(1E)-2-(3-chlorophenyl)-1-azavinyl](2-amino-4-methyl(1,3-thiazol-5-yl))carb oxamide

Cat. No.: B2509990
CAS No.: 469869-90-7
M. Wt: 294.76
InChI Key: ROAKTVOZPKMLIG-GIDUJCDVSA-N
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Description

N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide is a complex organic compound characterized by its unique structural motifs, which include a chlorophenyl group, a thiazole ring, and an azavinyl linkage. Its unique combination of functional groups makes it a molecule of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide typically involves multi-step organic synthesis. One of the primary routes includes the following steps:

  • Synthesis of the Thiazole Ring: Start with the condensation of an appropriate amino compound with carbon disulfide and an electrophilic halogenated organic compound to form the thiazole core.

  • Formation of the Azavinyl Group: Employ a coupling reaction between the thiazole derivative and a chlorophenyl-containing azide. This step may require the use of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert atmosphere conditions.

  • Final Assembly: The final assembly of the molecule involves the condensation reaction between the intermediate azavinyl derivative and a suitable carboxylic acid chloride or anhydride to form the desired amide linkage.

Industrial Production Methods

The industrial production often scales up the synthetic routes by optimizing conditions such as temperature, pressure, and catalyst concentrations. Key parameters include:

  • Reflux conditions: for the formation of the thiazole ring.

  • Use of microwave-assisted synthesis to accelerate coupling reactions.

  • Employment of continuous flow reactors to enhance the efficiency of the condensation reactions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: It can undergo oxidative reactions, particularly at the thiazole ring, which may lead to the formation of sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions may target the azavinyl linkage, potentially converting it to an amine.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the chlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).

  • Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

  • Solvents: Dimethylformamide (DMF), chloroform (CHCl₃).

Major Products Formed

  • Oxidation products: Sulfoxide and sulfone derivatives.

  • Reduction products: Amino derivatives.

  • Substitution products: Various functionalized chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups offer multiple sites for chemical modification, enabling the design of novel compounds with tailored properties.

Biology

The compound has shown potential in biological studies as a scaffold for the development of enzyme inhibitors. Its unique structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, it is explored for its potential as an anti-cancer agent. The presence of the thiazole ring is known to impart biological activity, and preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.

Industry

In industrial applications, it is used in the synthesis of specialty polymers and as an intermediate in the production of dyes and pigments.

Comparison with Similar Compounds

These analogs differ in the halogen substitution on the phenyl ring, which can significantly impact their chemical reactivity and biological activity. N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide is unique due to the specific electronic and steric effects imparted by the chloro group, which can influence its interaction with biological targets and its overall chemical stability.

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Properties

IUPAC Name

2-amino-N-[(E)-(3-chlorophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS/c1-7-10(19-12(14)16-7)11(18)17-15-6-8-3-2-4-9(13)5-8/h2-6H,1H3,(H2,14,16)(H,17,18)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAKTVOZPKMLIG-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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